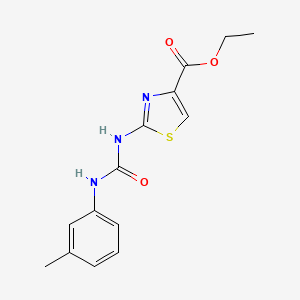
Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate is a compound that belongs to the class of organic medicinal compounds known as thiazoles . Thiazoles are significant due to their diverse biological activities, such as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The specific orientation of the thiazole ring towards the target site can be influenced by the substituents at position-2 and -4 .Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate and its derivatives have been synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, UV–Vis, and SC-XRD. The synthesis process involves specific reactions that yield these compounds, which are then characterized to confirm their structure and properties. Computational studies using Density Functional Theory (DFT) have been employed to understand the molecule's geometry, electronic transitions, and nonlinear optical (NLO) properties, revealing significant NLO character and suggesting potential applications in technology due to their charge transfer capabilities (Haroon et al., 2019).
Antileukemic Activity
Compounds related to this compound have been studied for their antileukemic activity. Research indicates that derivatives containing specific structural units exhibit activity against leukemia P-388 tumor systems in mice. This suggests the potential of this compound derivatives in cancer therapy (Zee-Cheng & Cheng, 1979).
Antitumor Activity
Several ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which are closely related to this compound, have been synthesized and tested for in vitro antitumor activity. These compounds demonstrated potential anticancer activity against various human tumor cell lines, highlighting the importance of this compound derivatives in developing new anticancer agents (El-Subbagh et al., 1999).
Corrosion Inhibition
This compound derivatives have been evaluated as corrosion inhibitors, particularly in the context of industrial applications. Studies show that these compounds can significantly inhibit corrosion on metal surfaces, offering a protective layer that prevents degradation. This application is essential for extending the lifespan of metal components in various industrial processes (Dohare et al., 2017).
Mécanisme D'action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives likely interact with multiple targets in the body.
Mode of Action
For instance, some thiazole derivatives act as inhibitors of certain enzymes, while others may bind to specific receptors, modulating their activity .
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
Based on the known biological activities of thiazole derivatives, it can be inferred that this compound may exert a range of effects at the molecular and cellular levels, potentially including modulation of enzyme activity, alteration of receptor signaling, and impacts on cell proliferation or survival .
Propriétés
IUPAC Name |
ethyl 2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-20-12(18)11-8-21-14(16-11)17-13(19)15-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIPCFCMKIYQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
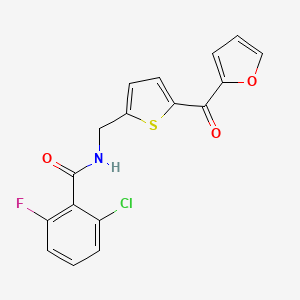


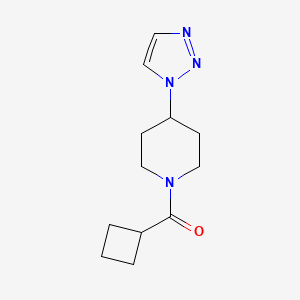
![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2940771.png)
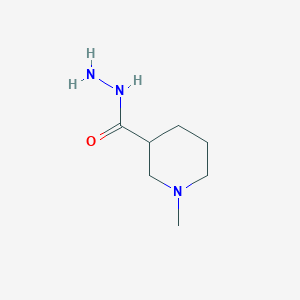
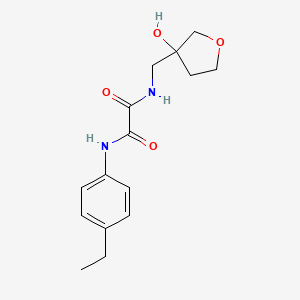
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2940775.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one](/img/structure/B2940781.png)
![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2940783.png)
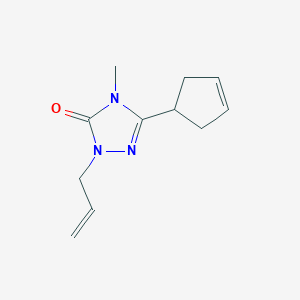
![N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2940786.png)
![Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/no-structure.png)
